2,6-Dimethylphenylmagnesium bromide

Catalog No.
S3404027
CAS No.
21450-64-6
M.F
C8H9BrMg
M. Wt
209.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylphenylmagnesium bromide

CAS Number

21450-64-6

Product Name

2,6-Dimethylphenylmagnesium bromide

IUPAC Name

magnesium;1,3-dimethylbenzene-2-ide;bromide

Molecular Formula

C8H9BrMg

Molecular Weight

209.37 g/mol

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

DCQJQVFIEFMTTQ-UHFFFAOYSA-M

SMILES

CC1=[C-]C(=CC=C1)C.[Mg+2].[Br-]

Canonical SMILES

CC1=[C-]C(=CC=C1)C.[Mg+2].[Br-]

2,6-Dimethylphenylmagnesium bromide is an organomagnesium compound with the molecular formula C11_{11}H13_{13}BrMg and a molecular weight of approximately 209.37 g/mol. It appears as a colorless to yellow-brown solution and is known for its sensitivity to air and moisture, making it a highly reactive reagent in organic synthesis. This compound is typically used as a Grignard reagent, which allows for the formation of carbon-carbon bonds by reacting with various electrophiles .

As a Grignard reagent, 2,6-Dimethylphenylmagnesium bromide participates in several key reactions:

  • Nucleophilic Addition: It can react with carbonyl compounds, such as aldehydes and ketones, to form alcohols after hydrolysis.
  • Formation of Alcohols: Upon reaction with esters, it can yield tertiary alcohols.
  • Coupling Reactions: This compound can also engage in coupling reactions with halides or other electrophiles to form larger organic molecules.

The general reaction with a carbonyl compound can be represented as follows:

R2C O+RMgBrR2C OH R+MgBrOH\text{R}_2\text{C O}+\text{R}'\text{MgBr}\rightarrow \text{R}_2\text{C OH R}'+\text{MgBrOH}

where R represents the 2,6-dimethylphenyl group .

While specific biological activities of 2,6-Dimethylphenylmagnesium bromide are not extensively documented, Grignard reagents in general are known to exhibit toxicity due to their reactivity. They can cause severe skin burns and eye damage upon contact. Therefore, handling this compound requires strict safety precautions to prevent exposure and ensure safe laboratory practices .

The synthesis of 2,6-Dimethylphenylmagnesium bromide typically involves the reaction of 2,6-dimethylbromobenzene with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction can be summarized as follows:

C11H13Br+MgC11H13MgBr\text{C}_{11}\text{H}_{13}\text{Br}+\text{Mg}\rightarrow \text{C}_{11}\text{H}_{13}\text{MgBr}

This process requires careful control of moisture and air to prevent decomposition or unwanted side reactions .

2,6-Dimethylphenylmagnesium bromide is primarily used in organic synthesis for:

  • Synthesis of Alcohols: It is used to produce secondary and tertiary alcohols from carbonyl compounds.
  • Pharmaceutical Intermediates: This compound serves as a building block in the synthesis of various pharmaceuticals.
  • Polymer Chemistry: It can be utilized in polymerization reactions to create new materials.

Its versatility makes it valuable in both academic research and industrial applications .

Interaction studies involving 2,6-Dimethylphenylmagnesium bromide focus on its reactivity with various electrophiles. Research indicates that its reactivity profile is similar to other Grignard reagents but may exhibit unique selectivity based on the steric effects of the dimethyl substituents. Investigations into its interactions with different functional groups help elucidate its utility in synthetic pathways and the formation of complex organic structures .

Several compounds share similarities with 2,6-Dimethylphenylmagnesium bromide, particularly other Grignard reagents. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Phenylmagnesium bromideC6_6H5_5MgBrBasic Grignard reagent; used widely in organic synthesis
4-Methylphenylmagnesium bromideC7_7H9_9MgBrSimilar structure; slightly different reactivity
2-Methylphenylmagnesium bromideC7_7H9_9MgBrReactivity influenced by methyl group position

Uniqueness: The presence of two methyl groups at the ortho position in 2,6-Dimethylphenylmagnesium bromide imparts unique steric hindrance effects that influence its reactivity compared to other phenylmagnesium bromides. This structural feature can lead to distinct selectivity in reactions with electrophiles, making it a valuable reagent for specific synthetic applications .

Hydrogen Bond Acceptor Count

2

Exact Mass

207.97380 g/mol

Monoisotopic Mass

207.97380 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-19

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